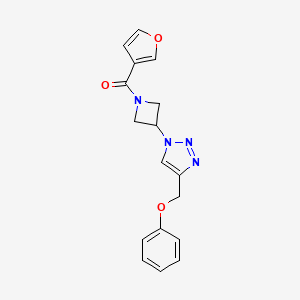![molecular formula C23H24N4S B2512155 (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477194-83-5](/img/structure/B2512155.png)
(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C23H24N4S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Thiazole Derivatives: Derivatives of 1-phenyl-2-methylbenzimidazole with thiazole groups are synthesized, contributing to the development of new bases used for preparing cyanine dyes (Zubarovskii & Bachurina, 1967).
- Formation of Antimicrobial Agents: 2-ethoxy carbonyl methylene thiazol-4-one reacts with various reagents to create derivatives with potential antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
Chemoselective Thionation-Cyclization
- Chemoselective Thionation-Cyclization Routes: Efficient routes have been developed for synthesizing functionalized thiazoles, a process that introduces various functional groups into the thiazole structure (Kumar, Parameshwarappa, & Ila, 2013).
Applications in Organic Synthesis
- Nucleophilic and Electrophilic Properties: α-metalated isocyanides, potentially including compounds like the one , are used in organic synthesis to form a variety of heterocycles due to their dual reactivity (Schöllkopf, 1977).
Structural Analysis and Characterization
- Molecular Structure Analysis: Studies on compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provide insights into molecular interactions and hydrogen-bonding patterns, which are crucial for understanding the behavior of thiazole derivatives (Lynch & Mcclenaghan, 2004).
Antihypertensive and Anti-inflammatory Applications
- Antihypertensive α-Blocking Agents: Thiazole derivatives have been synthesized and evaluated for their potential as antihypertensive agents, demonstrating the therapeutic potential of such compounds (Abdel-Wahab et al., 2008).
- Anti-Inflammatory Activities: Certain thiazole-triazole compounds have shown promise in preventing oxidative stress induced by ethanol in mice, suggesting potential anti-inflammatory applications (Aktay, Tozkoparan, & Ertan, 2005).
Eigenschaften
IUPAC Name |
(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-17-7-11-20(12-8-17)26-27-21(14-24)23-25-22(15-28-23)19-9-5-18(6-10-19)13-16(2)3/h5-12,15-16,26H,4,13H2,1-3H3/b27-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQKFFEHVFNHH-SZXQPVLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)
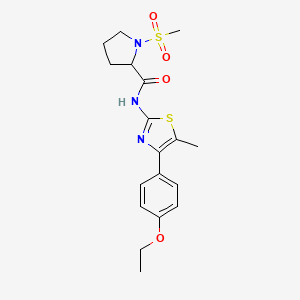

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
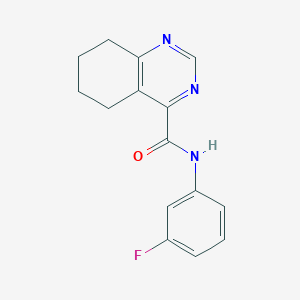
![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)
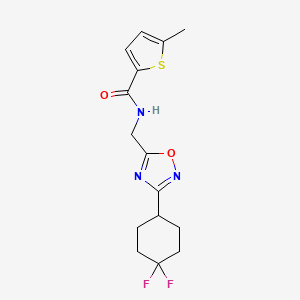
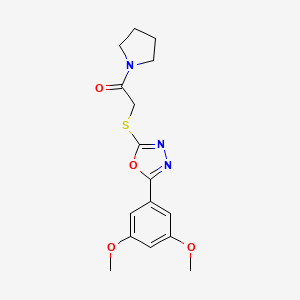
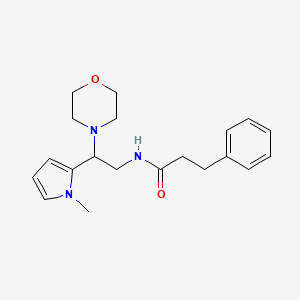
![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
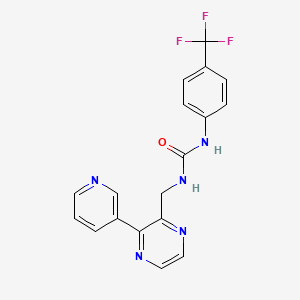
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
